Diethylene Glycol-d8

Descripción general

Descripción

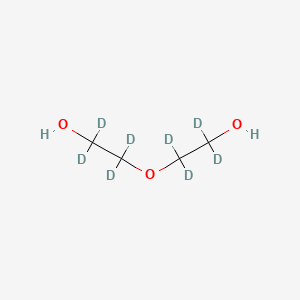

Diethylene Glycol-d8 is a stable isotope labelled compound . It is also known as Ethan-1,1,2,2-d4-ol, 2,2’-oxybis-, 2,2’-Oxybis [ethan-1,1,2,2-d4-ol], and Diethylene G . It has a molecular formula of C4 2H8 H2 O3 and a molecular weight of 114.17 .

Synthesis Analysis

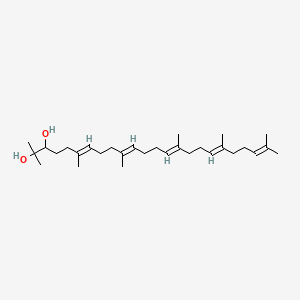

Diethylene glycol is produced by the partial hydrolysis of ethylene oxide . Depending on the conditions, varying amounts of diethylene glycol and related glycols are produced. The resulting product is two ethylene glycol molecules joined by an ether bond . The industry generally operates to maximize the production of ethylene glycol, the primary product .

Molecular Structure Analysis

The linear formula of Diethylene Glycol-d8 is (HOCD2CD2)2O . It has a molecular weight of 114.17 .

Chemical Reactions Analysis

Diethylene glycol is a widely used solvent . It can be a normal ingredient in various consumer products, and it can be a contaminant . It has been misused to sweeten wine and beer, and to viscosify oral and topical pharmaceutical products .

Physical And Chemical Properties Analysis

Diethylene Glycol-d8 is a colorless, practically odorless, and hygroscopic liquid with a sweetish taste . It is miscible in water, alcohol, ether, acetone, and ethylene glycol .

Aplicaciones Científicas De Investigación

Industrial Solvent

Diethylene Glycol-d8 is used as an important industrial solvent due to its characteristic properties like high boiling point, high viscosity, and low vapor loss .

Manufacture of Resins and Plasticizers

It is widely used in the manufacture of unsaturated polyester resins, polyurethanes, nitrocellulose, resins, and plasticizers .

Preparation of Morpholine and 1,4-Dioxane

Diethylene Glycol-d8 plays an important role as a building block in the preparation of morpholine and 1,4-dioxane .

Heat Transfer Fluid

It finds application as a heat transfer fluid in the chemical industry due to its low freezing point .

Lubricant

As a lubricant, it is used in glass-grinding aids, fiber-finish component, and cement-grinding aids .

Natural Gas Processing

It is also used in natural gas to remove water and other impurities .

Component of Brake Fluid and Wallpaper Strippers

It is an active component of brake fluid, artificial fog solutions, and wallpaper strippers .

Plastic Manufacturing

It is widely used in plastic manufacturing as a raw material for the production of plasticizers for synthetic sponges, papers, cork, and more .

Safety and Hazards

Diethylene Glycol-d8 should not get in eyes, on skin, or on clothing . It is advised to wear personal protective equipment/face protection and use only under a chemical fume hood . It should not be breathed in as mist/vapors/spray and should not be ingested . If swallowed, immediate medical assistance should be sought .

Mecanismo De Acción

Target of Action

Diethylene Glycol-d8, also known as 2-(2-Hydroxyethoxy)ethanol-D8, is an organic compound that primarily targets the kidneys . Its main nephrotoxic by-product is diglycolic acid (DGA) .

Mode of Action

The compound interacts with its targets, causing a specific necrotic toxicity in the kidney proximal tubule . This interaction is facilitated by DGA, which leads to marked vacuolization and edema of epithelial cells . These changes obstruct the lumen, reducing urine flow and consequently resulting in anuria and uremia .

Biochemical Pathways

The metabolic processes related to Diethylene Glycol-d8 poisoning involve the production of DGA . This compound has been shown to induce mitochondrial dysfunction in human proximal tubule (HPT) cells . It acts as a calcium chelator with a potency as strong as the classic calcium chelator, EGTA . DGA also inhibits mitochondrial respiration using glutamate/malate as substrate in concentrations less than that observed in rat kidneys after DEG treatment . This effect is related to its ability to chelate calcium . Independent of this, DGA also reduces succinate-supported respiration, likely due to its ability to inhibit succinate dehydrogenase .

Result of Action

The molecular and cellular effects of Diethylene Glycol-d8’s action include gastrointestinal symptoms, such as nausea, vomiting, abdominal pain, and diarrhea . It also leads to renal failure, and later, encephalopathy and neuropathy . The kidney injury in DEG poisoning is secondary to proximal tubular necrosis caused by DGA .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Diethylene Glycol-d8. Some chemicals like bis-2-ethylhexyl adipate (DEHA), diisobutyl adipate (DIBA), ATBC, DINCH, bis-2-ethylhexyl sebacate (DOS), diethylene glycol dibenzoate (DEGDB), DEHT, and phosphate esters showed the potential to cause toxicity in aquatic species . Therefore, the environmental context can significantly impact the compound’s action.

Propiedades

IUPAC Name |

1,1,2,2-tetradeuterio-2-(1,1,2,2-tetradeuterio-2-hydroxyethoxy)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O3/c5-1-3-7-4-2-6/h5-6H,1-4H2/i1D2,2D2,3D2,4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTHSVFCYNBDYFN-SVYQBANQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])OC([2H])([2H])C([2H])([2H])O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00745848 | |

| Record name | 2,2'-Oxydi[(~2~H_4_)ethan-1-ol] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00745848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethylene Glycol-d8 | |

CAS RN |

102867-56-1 | |

| Record name | 2,2'-Oxydi[(~2~H_4_)ethan-1-ol] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00745848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Di(ethylene-d8 glycol) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-[4-[2-[4-Chloro-3-(diethylsulfamoyl)anilino]pyrimidin-4-yl]pyridin-2-yl]phenyl]-3-methylurea](/img/structure/B568811.png)

![Bicyclo[2.2.1]heptane-2-sulfonyl chloride](/img/structure/B568822.png)